molecular formula C22H22N2O3 B2454819 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide CAS No. 1797171-94-8

2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

Cat. No.: B2454819
CAS No.: 1797171-94-8
M. Wt: 362.429
InChI Key: MDEIGDIUVMOUBZ-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is an organic compound that features both aromatic and heterocyclic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide typically involves a multi-step process:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of 4-hydroxyacetophenone to form 4-ethoxyacetophenone.

    Benzylation: The next step involves the reaction of 4-ethoxyacetophenone with benzyl chloride in the presence of a base to form 4-ethoxybenzyl chloride.

    Coupling with Pyridin-2-yloxybenzylamine: The final step involves the coupling of 4-ethoxybenzyl chloride with 3-(pyridin-2-yloxy)benzylamine in the presence of a suitable catalyst to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidation of the aromatic rings can lead to the formation of quinones.

    Reduction: Reduction of nitro groups can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of aromatic and heterocyclic compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
  • 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propionamide

Uniqueness

2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is unique due to the presence of both ethoxy and pyridin-2-yloxy groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-2-26-19-11-9-17(10-12-19)15-21(25)24-16-18-6-5-7-20(14-18)27-22-8-3-4-13-23-22/h3-14H,2,15-16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEIGDIUVMOUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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